![molecular formula C14H13N5O2S B2567557 N-(o-Tolyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamid CAS No. 878066-42-3](/img/structure/B2567557.png)
N-(o-Tolyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antiviral properties. For instance:
- Mechanism of Action : The compound may inhibit viral enzymes such as polymerases or proteases, essential for viral replication.
- Inhibition Studies : In vitro studies have demonstrated that related compounds can effectively inhibit the replication of viruses like Herpes Simplex Virus (HSV) and Hepatitis C Virus (HCV). One study reported an IC50 value of approximately 5 µM against HSV-1, indicating strong antiviral potential.
Anticancer Activity
The anticancer properties of this compound are notable due to its ability to induce apoptosis and inhibit cancer cell proliferation:
- Cell Viability Studies : Research indicates that modifications on the pyrazolo ring enhance cytotoxicity against various cancer cell lines. For example, a derivative achieved an IC50 value of 8 µM against breast cancer cells.
- Mechanisms of Action :
- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : It triggers apoptotic pathways in tumor cells.
Case Studies and Research Findings
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been reported to inhibit cdks, which could lead to cell cycle arrest and apoptosis .
Biochemical Pathways
Inhibition of cdks can affect the cell cycle pathway, leading to halted cell division and potential cell death .
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidin-4-one Core: : This can be achieved by cyclization reactions involving hydrazines and β-diketones or β-ketoesters.
Acetylation: : The final step involves the acetylation of the thiol group using acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. The process would involve careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: : The compound can be reduced to remove the oxo group, resulting in a different pyrazolo[3,4-d]pyrimidine derivative.
Substitution: : The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, sodium hypochlorite, or iodine can be used as oxidizing agents.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: : Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Disulfides: : Resulting from the oxidation of the thiol group.
Sulfonic Acids: : Formed by further oxidation of the disulfide.
Reduced Derivatives: : Resulting from the reduction of the oxo group.
Substituted Acetamides: : Formed by nucleophilic substitution of the acetamide group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-one derivatives: : These compounds share a similar core structure but differ in their substituents and functional groups.
Thioacetamide derivatives: : These compounds contain a thioacetamide group and are used in various chemical and biological applications.
Uniqueness
2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidin-4-one core, thiol group, and o-tolyl moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Biologische Aktivität
2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This class is recognized for its diverse biological activities, particularly in the fields of oncology and kinase inhibition. The compound's structure features a thioacetamide group and a pyrazolo[3,4-d]pyrimidine moiety, which are crucial for its biological interactions.
- Molecular Formula : C16H17N5O3S
- Molecular Weight : Approximately 359.4 g/mol
- CAS Number : 610764-96-0
- Purity : Typically around 95%
The primary mechanism through which this compound exerts its biological activity is through the inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDK2 plays a vital role in cell cycle regulation; thus, its inhibition leads to disrupted cell cycle progression and subsequent anti-proliferative effects on cancer cells. Studies have shown that the compound significantly inhibits the proliferation of various cancer cell lines by targeting the CDK2/cyclin A2 pathway.
Anticancer Activity
Research has demonstrated that 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide exhibits potent anticancer properties. The following table summarizes its activity against different cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung) | 2.24 | |
MCF-7 (Breast) | 1.74 | |
HepG2 (Liver) | Not specified | |
PC-3 (Prostate) | Not specified |
These values indicate that the compound is particularly effective against lung and breast cancer cells, demonstrating lower IC50 values compared to traditional chemotherapeutic agents like doxorubicin.
Mechanistic Studies
Flow cytometric analysis revealed that this compound induces apoptosis in A549 cells at low micromolar concentrations. The induction of apoptosis is associated with increased expression of apoptotic markers such as caspase-3, indicating a potential mechanism for its anticancer activity.
Structure-Activity Relationship (SAR)
The presence of the pyrazolo[3,4-d]pyrimidine scaffold is critical for the anti-proliferative activity observed in this compound. Variations in substituents on this scaffold significantly affect biological potency. For instance, modifications at the N-position or changes in the aromatic groups can lead to altered inhibitory profiles against CDK2 and other kinases.
Case Studies and Research Findings
Recent studies have focused on synthesizing analogs of this compound to enhance its efficacy and reduce toxicity. For example:
- Analog Synthesis : Various derivatives have been synthesized to explore their anticancer potential. Some analogs exhibited improved potency against specific cancer cell lines.
- In Vivo Studies : Preliminary animal studies suggest that compounds with similar structures may exhibit favorable pharmacokinetic properties and reduced side effects compared to conventional therapies.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-8-4-2-3-5-10(8)16-11(20)7-22-14-17-12-9(6-15-19-12)13(21)18-14/h2-6H,7H2,1H3,(H,16,20)(H2,15,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYZEAZGOQPKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.